Meclizine-d8 N,N'-Dioxide Meclizine-d8 N,N'-Dioxide
Brand Name: Vulcanchem
CAS No.: 1246818-68-7
VCID: VC0132313
InChI: InChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2
SMILES: CC1=CC(=CC=C1)C[N+]2(CC[N+](CC2)(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])[O-]
Molecular Formula: C25H27ClN2O2
Molecular Weight: 431.002

Meclizine-d8 N,N'-Dioxide

CAS No.: 1246818-68-7

Cat. No.: VC0132313

Molecular Formula: C25H27ClN2O2

Molecular Weight: 431.002

* For research use only. Not for human or veterinary use.

Meclizine-d8 N,N'-Dioxide - 1246818-68-7

Specification

CAS No. 1246818-68-7
Molecular Formula C25H27ClN2O2
Molecular Weight 431.002
IUPAC Name 1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]-1,4-dioxidopiperazine-1,4-diium
Standard InChI InChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2
Standard InChI Key AGPRHOVRGSVTKD-AZGHYOHESA-N
SMILES CC1=CC(=CC=C1)C[N+]2(CC[N+](CC2)(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

Meclizine-d8 N,N'-Dioxide features a complex structure that combines several key elements:

  • A piperazine ring core with eight deuterium atoms replacing hydrogen atoms

  • Two N-oxide groups at the nitrogen positions in the piperazine ring

  • A 4-chlorophenyl and phenyl group attached to a methine carbon

  • A 3-methylphenylmethyl substituent

The IUPAC name of this compound is 1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]-1,4-dioxidopiperazine-1,4-diium, reflecting its complex structural features .

Physical and Chemical Properties

The physical and chemical properties of Meclizine-d8 N,N'-Dioxide are summarized in the following table:

PropertyValueSource
Molecular FormulaC25H19D8ClN2O2
Alternative FormulaC25H27ClN2O2 (including D as H)
Molecular Weight431.0 g/mol
CAS NumberNot definitively established-
PubChem CID71749920
InChIKeyAGPRHOVRGSVTKD-AZGHYOHESA-N
Physical StatePresumed solid-
SolubilityLimited information available-

Structural Identifiers

For research and analytical purposes, the following structural identifiers are associated with Meclizine-d8 N,N'-Dioxide:

  • InChI: InChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2

  • SMILES: [2H]C1(C(N+(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])([2H])[2H])[2H]

Synthesis and Preparation Methods

Oxidation Methods

The oxidation to form N-oxides typically employs oxidizing agents such as:

  • Hydrogen peroxide

  • m-Chloroperbenzoic acid (mCPBA)

  • Other peroxide-based oxidants

These reactions must be carefully controlled to ensure oxidation of both nitrogen atoms while preserving the rest of the molecular structure.

Analytical Applications

Role in Mass Spectrometry

Meclizine-d8 N,N'-Dioxide serves important analytical functions, particularly in mass spectrometry applications. The deuterated structure provides:

  • Distinct mass shifts compared to the non-deuterated compound

  • Internal standards for quantitative analysis

  • Reference materials for identifying metabolites

The presence of eight deuterium atoms creates a significant mass difference that allows researchers to distinguish between the labeled compound and its non-deuterated counterpart, even in complex biological matrices .

Use as Reference Standard

As a reference standard, Meclizine-d8 N,N'-Dioxide offers several advantages:

  • High isotopic purity

  • Chemical similarity to the parent compound

  • Distinct spectral properties that facilitate identification and quantification

These characteristics make it valuable for analytical method development, quality control, and pharmacokinetic studies .

Pharmacological Properties and Metabolism

Metabolic Considerations

The N-oxide forms of meclizine represent important metabolic products. The deuterated N,N'-dioxide version allows researchers to:

  • Track metabolic pathways with precision

  • Understand oxidative metabolism of piperazine-containing drugs

  • Develop more sensitive analytical methods for detecting metabolites

Research suggests that N-oxidation is a significant metabolic pathway for meclizine, and the N,N'-dioxide represents a further oxidized form that may appear in metabolic studies .

Comparison with Related Compounds

Related Deuterated Derivatives

Several related deuterated derivatives of meclizine exist, each serving specific research purposes:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Difference
Meclizine-d8C25H19D8ClN2399.00No N-oxidation
Meclizine-d8 N'-OxideC25H19D8ClN2O415.00Single N-oxide
Meclizine-d8 N,N'-DioxideC25H19D8ClN2O2431.00Double N-oxide
Meclizine-d8 DihydrochlorideC25H21D8Cl3N2471.92HCl salt form

This family of deuterated compounds provides researchers with tools to study various aspects of meclizine metabolism and pharmacokinetics .

Comparison with Non-Deuterated Analogues

The non-deuterated analogue, Meclizine N',N''-Dioxide (also referred to as Meclizine N,N'-Dioxide in some sources), has properties that can be compared with the deuterated version:

PropertyMeclizine N',N''-DioxideMeclizine-d8 N,N'-Dioxide
Molecular FormulaC25H27ClN2O2C25H19D8ClN2O2
Molecular Weight422.95 g/mol431.00 g/mol
CAS Number114624-70-3Not definitively established
Mass SpectrometryBase mass+8 m/z shift
ApplicationsReference standardIsotopic tracer, internal standard

The primary difference is the mass increase of approximately 8 atomic mass units due to the deuterium substitution, which is critical for analytical applications .

Research Applications

Pharmacokinetic Studies

Meclizine-d8 N,N'-Dioxide and related deuterated compounds are valuable tools for pharmacokinetic research, enabling:

  • Precise tracking of drug absorption, distribution, metabolism, and excretion

  • Quantification of meclizine and its metabolites in biological samples

  • Development of sensitive bioanalytical methods

The deuterium labeling allows researchers to differentiate between endogenous compounds and the administered drug, even after extensive metabolism .

Drug Metabolism Research

In drug metabolism studies, Meclizine-d8 N,N'-Dioxide serves several important functions:

  • Identification of metabolic pathways involving N-oxidation

  • Investigation of phase I oxidative metabolism

  • Study of structural modifications that affect metabolic stability

These applications are particularly relevant for understanding the metabolism of antihistamines and other drugs containing the piperazine moiety .

Future Research Directions

Expanding Knowledge of Meclizine Metabolism

There remains significant opportunity to expand the understanding of meclizine metabolism using deuterated standards:

  • Comprehensive characterization of minor metabolic pathways

  • Investigation of tissue-specific metabolism

  • Exploration of genetic factors affecting meclizine disposition and response

The dual N-oxide functionalities may also provide insights into oxidative drug metabolism mechanisms more broadly .

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